

Application Notes and Protocols: Powder X-ray Diffraction Analysis of FeSb₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron antimonide*

Cat. No.: *B087878*

[Get Quote](#)

Audience: Researchers, scientists, and materials development professionals.

Introduction

Iron diantimonide (FeSb₂) is a semiconductor material with a marcasite-type crystal structure that has garnered significant interest for its unusual thermoelectric and magnetic properties at low temperatures.^{[1][2]} Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the characterization of FeSb₂. It is routinely employed for phase identification, determination of lattice parameters, assessment of crystallinity, and quantitative phase analysis through methods like Rietveld refinement. This document provides a comprehensive guide to the powder XRD analysis of FeSb₂, including sample preparation, data collection, and data analysis protocols.

Crystallographic Data of FeSb₂

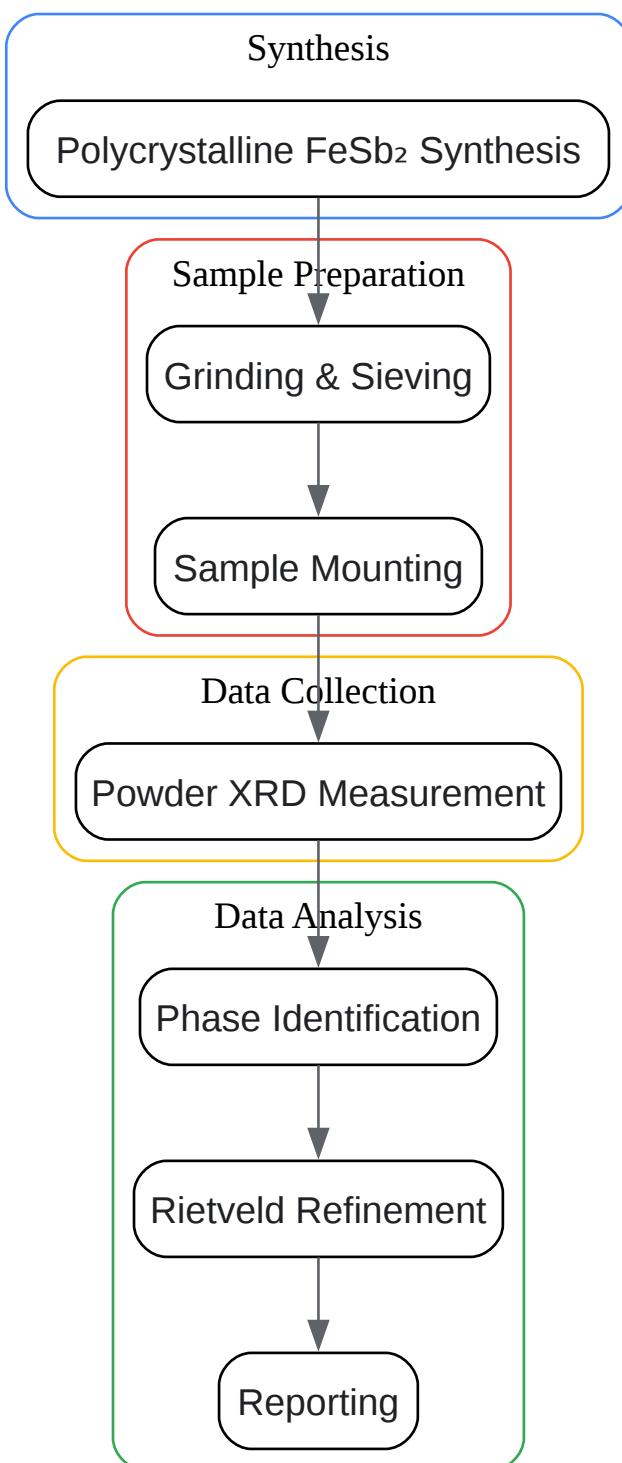

FeSb₂ crystallizes in the orthorhombic crystal system with the space group Pnnm (No. 58).^{[1][3][4]} The iron atoms are octahedrally coordinated by six antimony atoms, forming FeSb₆ octahedra that share edges and corners.^{[3][4]}

Table 1: Crystallographic Data for FeSb₂

Parameter	Value	Reference
Crystal System	Orthorhombic	[1] [3]
Space Group	Pnnm (No. 58)	[1] [3]
a-axis (Å)	5.82 - 5.83	[1] [5]
b-axis (Å)	6.52 - 6.54	[1] [5]
c-axis (Å)	3.19 - 3.20	[1] [5]
α , β , γ (°)	90	[6]
Z (Formula units/cell)	2	[1]
Atomic Positions		
Fe	(0, 0, 0)	[1]
Sb	(x, y, 0)	[1]
with x ≈ 0.1885	[1]	
and y ≈ 0.3561	[1]	

Experimental Protocols

A typical workflow for the powder XRD analysis of FeSb_2 involves synthesis of the material, preparation of the powder sample, collection of the diffraction data, and subsequent analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. mp-20714: FeSb₂ (orthorhombic, Pnnm, 58) [legacy.materialsproject.org]
- 5. pnas.org [pnas.org]
- 6. Low Thermal Conductivity and Magneto-suppressed Thermal Transport in a Highly Oriented FeSb₂ Single Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Powder X-ray Diffraction Analysis of FeSb₂]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087878#powder-x-ray-diffraction-analysis-of-fesb2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com